An In-Depth Technical Guide to 1-Methyltetrazole (CAS: 16681-77-9) for Advanced Research Applications
An In-Depth Technical Guide to 1-Methyltetrazole (CAS: 16681-77-9) for Advanced Research Applications
Abstract
1-Methyl-1H-tetrazole (1-MTZ), registered under CAS number 16681-77-9, is a pivotal heterocyclic compound characterized by a five-membered aromatic ring containing four nitrogen atoms and one carbon, with a methyl group substituted at the N1 position.[1][2] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of its synthesis, physicochemical properties, spectral data, and key applications. The unique electronic and steric properties of the 1-MTZ moiety make it a compound of significant interest, particularly as a metabolically stable bioisostere for carboxylic acids in medicinal chemistry. Furthermore, its high nitrogen content lends it utility in the field of energetic materials. This document consolidates critical technical data and provides field-proven insights into its practical application and handling.
Chemical Identity and Core Identifiers
Proper identification is the foundation of all chemical research and application. 1-Methyl-1H-tetrazole is a distinct isomer that must be differentiated from its N2-methyl counterpart and other derivatives.
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IUPAC Name : 1-methyl-1H-1,2,3,4-tetrazole
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Synonyms : 1-Methyl-1,2,3,4-tetrazole, N-Methyltetrazole, 1-Methyl-1H-tetrazole (MTZ)[1]
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Molecular Formula : C₂H₄N₄[1]
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Molecular Weight : 84.08 g/mol [1]
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Canonical SMILES : CN1C=NN=N1
Physicochemical Properties
The physical and chemical properties of 1-MTZ dictate its behavior in various systems, from reaction vessels to biological matrices. The data presented below has been aggregated from multiple verified sources.
| Property | Value | Source(s) |
| Appearance | White to light yellow or yellow to brown clear liquid/powder | [3] |
| Melting Point | 37.0 to 41.0 °C | TCI Chemicals |
| Boiling Point | 81 °C @ 0.1 mmHg | TCI Chemicals |
| Density | ~1.4 g/cm³ | Various Suppliers |
| Solubility | Soluble in water and methanol | Various Suppliers |
| pKa (Predicted) | 1.09 ± 0.10 | Guidechem |
| LogP (Predicted) | -0.78990 | LookChem |
| Flash Point | 57.4 °C | LookChem |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 1-MTZ. The following data provides key signatures for its structural verification.
| Spectroscopy | Key Peaks / Chemical Shifts (δ) | Source |
| ¹H-NMR (DMSO-d₆) | δ ≈ 9.2 ppm (s, 1H, C-H of tetrazole ring), δ ≈ 4.2 ppm (s, 3H, N-CH₃) | TCI Chemicals[3] |
| ¹³C-NMR (DMSO-d₆) | δ ≈ 144 ppm (C5), δ ≈ 34 ppm (N-CH₃) | TCI Chemicals[3] |
| Mass Spectrum (EI) | Major Fragments (m/z): 84 (M+), 55, 42, 28 | NIST[2] |
| Infrared (IR) | Key Vibrations (cm⁻¹): ~3120 (C-H stretch), ~1660-1690 (C=N stretch), ~1400-1500 (N=N stretch) | RSC[4] |
Note: Actual spectral values may vary slightly based on solvent and experimental conditions. The provided data serves as a reliable reference for quality control.
Synthesis and Mechanistic Considerations
The synthesis of 1-methyl-1H-tetrazole is most commonly achieved through the direct methylation of 1H-tetrazole. However, a critical challenge in this process is regioselectivity . The tetrazole anion is a bidentate nucleophile, and alkylation can occur at either the N1 or N2 position.
Causality of Regioselectivity
The ratio of N1 to N2 isomers is highly dependent on the reaction mechanism (Sₙ1 vs. Sₙ2), the nature of the alkylating agent, solvent, and counter-ion.[5][6][7][8]
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Sₙ2 Conditions : Reactions using classic Sₙ2 alkylating agents (e.g., methyl iodide, dimethyl sulfate) in polar aprotic solvents often favor the more sterically accessible N2 position.
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Sₙ1 Conditions : Reagents that can form a carbocation intermediate may show different selectivity.
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Green Chemistry Approach : An environmentally friendly method utilizing dimethyl carbonate (DMC) with a DABCO catalyst has been established, offering a safer alternative to traditional methylating agents.[9] This protocol also involves a thermally induced rearrangement that influences the final isomer ratio.[9]
For producing the N1 isomer specifically, methods that offer high regioselectivity are paramount. One such approach involves using methyl 2,2,2-trichloroacetimidate, which has been shown to produce N1-methylated tetrazoles in high yields (85%–97%).[6]
Experimental Workflow: N1-Methylation
The following diagram illustrates a generalized workflow for the regioselective synthesis of 1-methyl-1H-tetrazole.
Caption: Generalized workflow for the synthesis of 1-Methyl-1H-tetrazole.
Self-Validating Protocol: N-Methylation with Dimethyl Carbonate (DMC)
This protocol is adapted from established green chemistry principles for the N-methylation of 5-substituted 1H-tetrazoles.[9]
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Reactor Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1H-tetrazole (1.0 eq).
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Reagent Addition : Add dimethyl carbonate (DMC) (5-10 eq) as both the reagent and solvent. Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1-0.2 eq) as the catalyst.
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Reaction Conditions : Heat the mixture to reflux (typically 120-150 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. Causality: The high temperature is necessary for both the DABCO-activated methylation and the subsequent thermal rearrangement that can influence isomer ratios.[9]
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Workup : Upon completion, cool the reaction mixture to room temperature. Remove excess DMC under reduced pressure.
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Extraction : Dissolve the residue in ethyl acetate and wash with brine (3x). The organic layers are combined, dried over anhydrous sodium sulfate, and filtered.
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Purification & Validation : Concentrate the organic phase in vacuo. Purify the resulting crude product by fractional distillation or silica gel chromatography to separate the N1 and N2 isomers. The identity and purity of the 1-methyl-1H-tetrazole fraction must be validated using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, comparing the results against the reference data in Section 3.
Core Applications in Research and Development
The utility of 1-MTZ stems from the unique properties of the tetrazole ring.
Medicinal Chemistry: A Premier Carboxylic Acid Bioisostere
In drug development, the tetrazole ring is widely recognized as a metabolically stable bioisostere of the carboxylic acid group.[10] This is due to several overlapping physicochemical properties:
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Acidity : The pKa of the tetrazole proton is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.
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Planarity : The planar, aromatic nature of the tetrazole ring mimics the geometry of a carboxylate group.
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Lipophilicity : Replacing a carboxylic acid with a tetrazole often increases the lipophilicity of a molecule, which can improve its pharmacokinetic profile, such as cell membrane permeability and oral bioavailability.
The methylation at the N1 position in 1-MTZ "caps" the acidic proton, transforming the moiety into a stable, neutral building block. This makes it an ideal scaffold for constructing more complex molecules where the tetrazole ring acts as a key pharmacophore without the liability of an acidic proton.
Caption: Relationship between tetrazole properties and its function as a bioisostere.
Materials Science and Energetics
The high nitrogen content (66.6% by mass) and positive enthalpy of formation of the tetrazole ring make 1-MTZ and its derivatives valuable in the field of energetic materials.[11][12][13] It can serve as a ligand in the synthesis of coordination compounds that act as primary explosives or laser-ignitable materials.[13] The methyl group in 1-MTZ can subtly modify the stability and sensitivity of these materials compared to unsubstituted tetrazole, allowing for the fine-tuning of their energetic properties.[12][13]
Safety, Handling, and Storage
1-Methyltetrazole is classified as a hazardous substance and requires careful handling.
GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Warning | H228 : Flammable solid. H315 : Causes skin irritation. H319 : Causes serious eye irritation. |
Source: Aggregated GHS information from multiple suppliers.
Handling and Storage Protocol
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Personal Protective Equipment (PPE) : Always handle 1-MTZ inside a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.
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Handling : Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, open flames, and other sources of ignition. Ground/bond container and receiving equipment to prevent static discharge. Avoid shock and friction.
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is often between 0-8 °C. Store away from strong oxidizing agents.
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Stability : The compound is generally stable under recommended storage conditions but can decompose at elevated temperatures.[14] Its parent compound, 1H-tetrazole, is known to be explosive when heated above its melting point, and similar caution should be exercised.
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